2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN4O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.
Preparation Methods
The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride typically involves the nitration of imidazole derivatives followed by amination. One common method involves the reaction of 2-nitroimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial production methods may involve large-scale nitration and amination processes, with careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including bacterial and parasitic infections.
Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride involves its interaction with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular structures and inhibit essential biological processes. This
Properties
IUPAC Name |
2-(2-nitroimidazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-1-3-8-4-2-7-5(8)9(10)11;/h2,4H,1,3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLRFFXZTJXMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.